molecular formula C20H25N3O5S2 B2678067 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide CAS No. 392324-13-9

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2678067
CAS RN: 392324-13-9
M. Wt: 451.56
InChI Key: QYYSIVXJLRSUIB-UHFFFAOYSA-N
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Description

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as DMP 323, and it is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) proteins. The inhibition of MMPs has been shown to have therapeutic potential in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of novel acridine and bis acridine sulfonamides with inhibitory activity against carbonic anhydrase isoforms II and VII, suggesting potential applications in biochemical research and drug development (Ulus et al., 2013).

Biological Evaluation and Antimicrobial Activity

  • Antimicrobial Properties : Sulfonamide-derived compounds, including those structurally similar to the compound , have shown moderate to significant antibacterial and antifungal activity, making them relevant in the study of infectious diseases (Chohan & Shad, 2011).
  • Anticancer Evaluation : Certain derivatives have exhibited in vitro antitumor activity against HepG2 and MCF-7 cell lines, indicating potential use in cancer research (Fahim & Shalaby, 2019).

Chemical Synthesis and Labeling

  • Tritium Labeling : Specific sulfonamide derivatives have been successfully labeled with tritium, a process used in biochemical studies for tracking and analysis (Hong et al., 2015).

Molecular Docking and Theoretical Studies

  • Molecular Docking : These compounds have been studied for their binding interactions in molecular docking studies, which is crucial for understanding drug-target interactions (Ghorab et al., 2017).

Applications in Cell Cultures

  • Monoclonal Antibody Production : Certain derivatives have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for biopharmaceutical manufacturing (Aki et al., 2021).

Further Insights

  • Cytotoxic Activities : Some derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, contributing to oncology research (Gurdal et al., 2013).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14-11-15(2)13-23(12-14)30(27,28)19-7-3-16(4-8-19)20(24)22-17-5-9-18(10-6-17)29(21,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYSIVXJLRSUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide

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